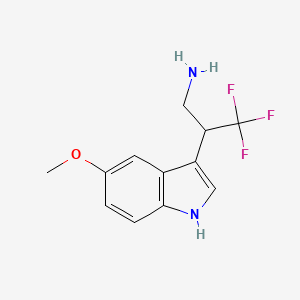
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst. The reaction conditions are typically mild and functional group tolerant, making it suitable for the synthesis of complex molecules.
Chemical Reactions Analysis
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential antiviral, anticancer, and anti-inflammatory activities . In medicine, it is explored for its potential therapeutic applications in treating various diseases. In the industry, it is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3,3,3-Trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine can be compared with other similar compounds such as 3,3,3-Trifluoro-2-(2-methoxy-5-methylphenyl)propan-1-amine and 3,3,3-Trifluoro-1-propanamine hydrochloride . These compounds share similar structural features but differ in their specific functional groups and biological activities. The presence of the indole moiety in this compound makes it unique and contributes to its diverse biological activities.
Properties
Molecular Formula |
C12H13F3N2O |
|---|---|
Molecular Weight |
258.24 g/mol |
IUPAC Name |
3,3,3-trifluoro-2-(5-methoxy-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C12H13F3N2O/c1-18-7-2-3-11-8(4-7)9(6-17-11)10(5-16)12(13,14)15/h2-4,6,10,17H,5,16H2,1H3 |
InChI Key |
YHPYNBOYWGJINZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C(CN)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-1-(6-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-2-yl)propan-1-amine](/img/structure/B11856764.png)

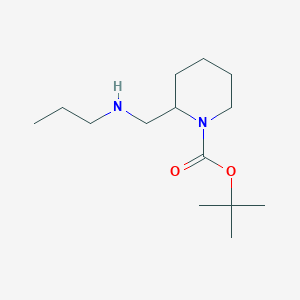

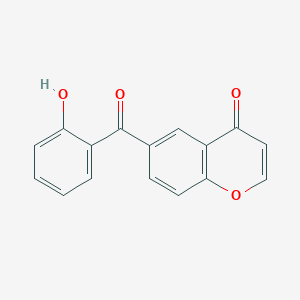
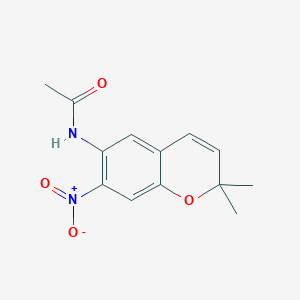
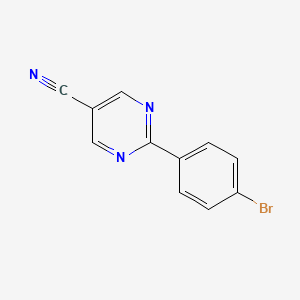
![6-Chloro-2-(p-tolyl)thiazolo[4,5-b]pyridine](/img/structure/B11856804.png)
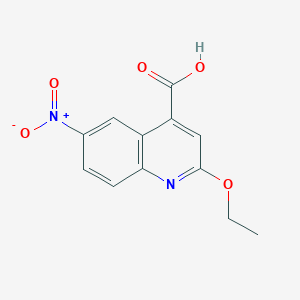

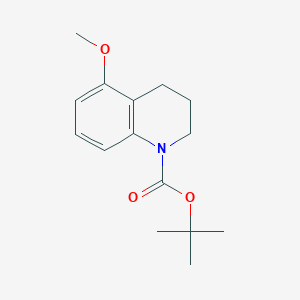
![2-((2-(Pyrrolidin-1-yl)-5,7-dihydrothieno[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B11856840.png)

